molecular formula C12H14O4 B125331 Benzenepropanoic acid, 4-(carboxymethyl)-,-alpha--methyl ester (9CI) CAS No. 153464-16-5

Benzenepropanoic acid, 4-(carboxymethyl)-,-alpha--methyl ester (9CI)

Cat. No.: B125331
CAS No.: 153464-16-5
M. Wt: 222.24 g/mol
InChI Key: NUBCNNCNUNKKRY-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 4-(carboxymethyl)-,-alpha--methyl ester (9CI) is an organic compound with a complex structure that includes a methoxy group and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 4-(carboxymethyl)-,-alpha--methyl ester (9CI) typically involves multiple steps, starting from readily available starting materials. One common method involves the alkylation of a phenylacetic acid derivative with a methoxy-substituted propyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 4-(carboxymethyl)-,-alpha--methyl ester (9CI) can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with a mixture of nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Benzenepropanoic acid, 4-(carboxymethyl)-,-alpha--methyl ester (9CI) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 4-(carboxymethyl)-,-alpha--methyl ester (9CI) involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenepropanoic acid, 4-(carboxymethyl)-,-alpha--methyl ester (9CI) is unique due to the presence of both a methoxy group and a ketone group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules and a subject of interest in various research fields.

Properties

CAS No.

153464-16-5

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-[4-(3-methoxy-3-oxopropyl)phenyl]acetic acid

InChI

InChI=1S/C12H14O4/c1-16-12(15)7-6-9-2-4-10(5-3-9)8-11(13)14/h2-5H,6-8H2,1H3,(H,13,14)

InChI Key

NUBCNNCNUNKKRY-UHFFFAOYSA-N

SMILES

COC(=O)CCC1=CC=C(C=C1)CC(=O)O

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)CC(=O)O

Synonyms

Benzenepropanoic acid, 4-(carboxymethyl)-, -alpha--methyl ester (9CI)

Origin of Product

United States

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